Conjugate Addition vs. Nicholas Cyclisation: Divergent Selectivity Between 4-Methyl, 4-Benzyl and 4-Phenyl Auxiliaries
In a systematic evaluation of oxazolidinone chiral auxiliaries for a 1,4-conjugate addition reaction, the 4-methyl oxazolidinone nucleus provided poor diastereoselectivity, whereas the 4-phenyl analogue delivered optimum levels [1]. Strikingly, when the same set of auxiliaries was applied to an intramolecular Nicholas cyclisation, the 4-methyl auxiliary became the auxiliary of choice, outperforming the 4-phenyl variant [1]. This behavioural inversion is reaction-specific and cannot be predicted from the substituent's steric size alone.
| Evidence Dimension | Reaction-dependent diastereoselectivity ranking |
|---|---|
| Target Compound Data | 4-Methyl oxazolidinone: poor conjugate addition selectivity; preferred for Nicholas cyclisation |
| Comparator Or Baseline | 4-Phenyl oxazolidinone: optimum conjugate addition selectivity; less efficient for Nicholas cyclisation; 4-Benzyl oxazolidinone: intermediate in both reactions |
| Quantified Difference | Rank-order reversal between reaction types; quantitative dr values not reported in the abstract but class-level inference is explicit |
| Conditions | Conjugate addition of pentenyl organometallic reagents; intramolecular Nicholas cyclisation of optically active propargyl alcohols derived from citronellal (Lewis acid mediated) |
Why This Matters
A user requiring an auxiliary for a Nicholas-type cyclisation would expect inferior results from the more popular 4-benzyl or 4-phenyl auxiliaries, making the 4-methyl scaffold a deliberate, evidence-backed choice.
- [1] Millet, J. Approaches towards a stereoselective Nicholas reaction. Ph.D. Thesis, Kingston University, London, UK, 2006. View Source
